molecular formula C27H34N6O2S B12344603 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B12344603
M. Wt: 506.7 g/mol
InChI Key: RMPLFBPSINCUDF-UHFFFAOYSA-N
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Description

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pentaazatricyclo structure, followed by the introduction of the butoxyphenyl and sulfanyl groups, and finally, the attachment of the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the sulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
  • N-(4-butoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-carboxamide

Uniqueness

The uniqueness of 2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide lies in its specific structural features, such as the pentaazatricyclo core and the combination of butoxyphenyl and sulfanyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C27H34N6O2S

Molecular Weight

506.7 g/mol

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C27H34N6O2S/c1-3-4-15-35-22-11-9-21(10-12-22)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-18-25(34)28-17-20-7-5-19(2)6-8-20/h5-14,23-24,26,29,31H,3-4,15-18H2,1-2H3,(H,28,34)

InChI Key

RMPLFBPSINCUDF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NCC5=CC=C(C=C5)C

Origin of Product

United States

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